Product packaging for CID 156594841(Cat. No.:CAS No. 25706-33-6)

CID 156594841

Cat. No.: B3119955
CAS No.: 25706-33-6
M. Wt: 171.37 g/mol
InChI Key: JEIHQEFLPIEHDM-UHFFFAOYSA-N
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Description

Significance of the 2H-benzo[b]ijsr.netijfans.orgoxazin-3(4H)-one Scaffold in Bioorganic and Medicinal Chemistry

The 2H-benzo[b] ijsr.netijfans.orgoxazin-3(4H)-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundational element for the development of numerous bioactive compounds researchgate.netijpar.comijpsjournal.com. Its significance stems from its ability to be readily functionalized, allowing for the exploration of diverse pharmacological profiles. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties ijsr.netresearchgate.netijpsjournal.comekb.egfrontiersin.org. Furthermore, natural products containing this core, such as DIBOA found in grasses, play roles in plant defense mechanisms and exhibit insecticidal and antifungal attributes frontiersin.org. The scaffold’s versatility also extends to its application in the development of platelet aggregation inhibitors nih.govresearchgate.net and potential therapeutic agents for respiratory diseases, such as β2-adrenoceptor agonists acs.org.

Historical Context and Evolution of Research on Benzoxazine (B1645224) Derivatives

The study of aromatic oxazines dates back to 1944, when Holly and Cope first synthesized these compounds using Mannich reactions ijfans.org. While the broader class of polybenzoxazines has seen recent industrial interest driven by the pioneering work of Ishida and colleagues, the fundamental benzoxazinone (B8607429) nucleus has been a subject of continuous research for decades researchgate.net. Early research focused on establishing synthetic methodologies, with significant advancements occurring through the development of conventional, multicomponent, and microwave-assisted reaction strategies ijsr.netekb.egresearchgate.net. The ongoing evolution of research in this area is characterized by the exploration of novel synthetic routes to enhance efficiency and yield, as well as the continuous investigation into the pharmacological diversity and structure-activity relationships (SAR) of newly synthesized derivatives ijsr.netikm.org.my.

Structural Features and Chemical Reactivity of the 2H-benzo[b]ijsr.netijfans.orgoxazin-3(4H)-one Nucleus with an Emphasis on the 8-Hydroxy Moiety

The 2H-benzo[b] ijsr.netijfans.orgoxazin-3(4H)-one nucleus features a bicyclic system where an oxazine (B8389632) ring is fused to a benzene (B151609) ring. The presence of heteroatoms at the 1 and 4 positions, along with the carbonyl group at position 3, defines its core structure ijsr.net. The specific compound of interest, 8-Hydroxy-2H-benzo[b] ijsr.netijfans.orgoxazin-3(4H)-one (CID 156594841), incorporates a hydroxyl group at the 8th position of the benzene ring. This hydroxyl moiety can influence the compound's electronic distribution, solubility, and potential for hydrogen bonding, thereby affecting its reactivity and biological interactions chemshuttle.com.

It is important to note a discrepancy in the available data regarding this compound. While identified as 8-Hydroxy-2H-benzo[b] ijsr.netijfans.orgoxazin-3(4H)-one cymitquimica.comchemicalbook.com, one source lists its molecular formula as C6H16KOSi with a molecular weight of 171.37 g/mol . This contrasts with the established molecular formula for 8-Hydroxy-2H-benzo[b] ijsr.netijfans.orgoxazin-3(4H)-one, which is C8H7NO3 with a molecular weight of 165.15 g/mol sigmaaldrich.com. For the purpose of this article, the focus remains on the structural and chemical properties associated with the 8-Hydroxy-2H-benzo[b] ijsr.netijfans.orgoxazin-3(4H)-one scaffold as per the user's request.

The chemical reactivity of the benzoxazinone scaffold allows for various synthetic transformations, including Smiles rearrangement, condensation, reduction, and O-alkylation, enabling the synthesis of diverse derivatives nih.govresearchgate.net. The hydroxyl group at the 8-position offers a site for further derivatization, potentially modulating the compound's pharmacological profile.

Detailed Research Findings and Data Tables

Research into benzoxazinone derivatives has yielded significant findings regarding their synthesis and biological activities.

Synthesis Methodologies

Various synthetic routes have been developed for the benzoxazinone scaffold, often involving cyclization reactions. Key methods include:

Reaction of 2-aminophenol (B121084) with chloroacetyl chloride: This classic method can yield the parent 2H-benzo[b] ijsr.netijfans.orgoxazin-3(4H)-one with good yields, reported up to 78.04% ijsr.net.

Copper-catalyzed coupling: This approach involves the coupling of o-halophenols with 2-halo-amides, achieving yields as high as 95% ijsr.net.

One-pot synthesis using ionic liquids: Utilizing reagents like DBU in ionic liquids such as [omim][BF4] allows for efficient, chemoselective synthesis from o-aminophenols and 2-bromoalkanoates, achieving yields of 73-95% in short reaction times ijsr.netresearchgate.net.

Reductive cyclization: The reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts in the presence of iron and acetic acid is another established route ijsr.net.

Sulfonation and nucleophilic substitution: A route involving the reaction of 2-aminophenol with chloroacetic acid, followed by sulfonation and reaction with aryl amines, has been employed to generate potent antimicrobial derivatives ijpsjournal.com.

Table 1: Key Synthesis Methodologies for Benzoxazinone Scaffolds

Method DescriptionKey Reagents/ConditionsTypical Yield RangeReference
Reaction of 2-aminophenol with chloroacetyl chlorideChloroform, TEBA, NaHCO3, chloroacetyl chloride~78% ijsr.net
Copper-catalyzed coupling of o-halophenols and 2-halo-amidesCuI, 1,10-phenanthroline, Cs2CO3 (base), DioxaneUp to 95% ijsr.net
One-pot synthesis from o-aminophenols and 2-bromoalkanoatesDBU in ionic liquid [omim][BF4]73-95% ijsr.netresearchgate.net
Reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adductsFe/acetic acidNot specified ijsr.net
Reaction of 2-aminophenol with chloroacetic acid, followed by sulfonation/substitutionNot specified (general description of a route to antimicrobial derivatives)Not specified ijpsjournal.com

Biological Activities of Benzoxazine Derivatives and Related Hydroxy-Substituted Analogs

Research has highlighted the diverse biological activities of compounds based on the benzoxazinone scaffold, including specific findings for hydroxy-substituted derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16KOSi B3119955 CID 156594841 CAS No. 25706-33-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C6H16OSi.K/c1-4-8(7,5-2)6-3;/h7H,4-6H2,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIHQEFLPIEHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O.[K]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16KOSi
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25706-33-6
Record name Silanol, 1,1,1-triethyl-, potassium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25706-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One and Its Analogs

Chemo- and Regioselective Synthesis Strategies for Benzoxazinone (B8607429) Rings

The construction of the 2H-benzo[b] Current time information in Bangalore, IN.ensta-paris.froxazin-3(4H)-one ring system requires precise control over bond formation to ensure the desired isomer and prevent unwanted side reactions. Various strategies have been developed to achieve high chemo- and regioselectivity.

Smiles Rearrangement-based Protocols and Their Mechanistic Insights

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction widely employed for the synthesis of benzoxazinones. semanticscholar.orgnumberanalytics.com This rearrangement typically involves the transfer of an aryl group from a heteroatom to a nucleophilic center within the same molecule. ensta-paris.fr

A common approach involves the reaction of substituted 2-chlorophenols with N-substituted 2-chloroacetamides. semanticscholar.orgresearchgate.net The initial step is the O-alkylation of the phenol, followed by a base-mediated intramolecular cyclization via a Smiles-type rearrangement to yield the benzoxazinone ring. semanticscholar.org Mechanistically, the reaction is believed to proceed through a spirocyclic intermediate. semanticscholar.orgnumberanalytics.com The regioselectivity of the rearrangement is influenced by the electronic nature of the substituents on the aromatic ring. semanticscholar.org For instance, the reaction of 2-chloro-4-methylphenol (B1207291) with N-benzyl-2-chloroacetamide preferentially yields the 7-methyl-substituted benzoxazinone rather than the 6-methyl isomer. semanticscholar.org This selectivity is a key advantage of the Smiles rearrangement in directing the formation of specific isomers.

Furthermore, a double Smiles rearrangement has been reported in a three-component reaction involving o-nitrophenols, aldehydes or ketones, and isocyanides, leading to the formation of benzoxazinones. ensta-paris.fr This complex cascade highlights the versatility of the Smiles rearrangement in constructing intricate molecular architectures. ensta-paris.fr

One-Pot Synthetic Procedures for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot procedures for benzoxazinone synthesis have been developed. These methods combine multiple reaction steps into a single operation without isolating intermediates.

One such efficient, one-pot, three-component synthesis involves the reaction of 2-chlorophenols, chloroacetyl chloride, and primary amines under microwave irradiation. thieme-connect.com This method, utilizing cesium carbonate as the base, proceeds via a Smiles rearrangement and provides good to excellent yields of substituted benzo[b] Current time information in Bangalore, IN.ensta-paris.froxazin-3(4H)-ones in a short reaction time. thieme-connect.com The use of microwave assistance significantly accelerates the reaction compared to conventional heating. psu.edu

Another one-pot approach involves the reaction of o-aminophenols with 2-bromoalkanoates in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an ionic liquid medium. ijsr.netresearchgate.net This method is chemoselective and affords high yields of the desired products. ijsr.net

Catalytic Approaches in Benzoxazinone Formation (e.g., Palladium, Copper, Tin Catalysis)

Metal-catalyzed reactions offer powerful tools for the formation of the benzoxazinone ring system, often under mild conditions and with high efficiency.

Palladium Catalysis: Palladium catalysts have been successfully employed in the carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides. acs.org This approach utilizes paraformaldehyde as a stable and easy-to-handle source of carbon monoxide. acs.org Palladium catalysis has also been used for the regioselective ortho-C-H acetoxylation and halogenation of pre-formed benzoxazinone rings, allowing for further functionalization. nih.gov

Copper Catalysis: Copper catalysts are widely used in the synthesis of benzoxazinones. acs.org One method involves the copper-catalyzed coupling of o-halophenols and 2-halo-amides to form the benzoxazinone scaffold. ijsr.net Another approach is a copper-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from 2-(o-haloaryloxy)acyl chlorides and primary amines. ijsr.net A tandem intramolecular C-N coupling/rearrangement process catalyzed by copper provides a facile route to 4H-3,1-benzoxazin-4-one derivatives. acs.orgorganic-chemistry.org Furthermore, a palladium-copper co-catalyzed reaction has been developed for the synthesis of Current time information in Bangalore, IN.semanticscholar.orgnih.govtriazolo[5,1-c] Current time information in Bangalore, IN.ensta-paris.frbenzoxazines. researchgate.net

Tin Catalysis: While less common than palladium and copper, tin-based catalysts have also been explored in heterocyclic synthesis and could potentially be applied to benzoxazinone formation, although specific examples directly related to CID 156594841 are less documented in the provided context.

Green Chemistry Principles in Benzoxazinone Synthesis (e.g., Ionic Liquid Applications)

The application of green chemistry principles aims to develop more environmentally benign synthetic methods. A key aspect is the use of alternative solvents and catalysts.

Ionic liquids (ILs) have emerged as green and recyclable reaction media for benzoxazinone synthesis. researchgate.netmdpi.comnih.gov For instance, the one-pot synthesis of 2H-benzo[b] Current time information in Bangalore, IN.ensta-paris.froxazin-3(4H)-one derivatives from o-aminophenols and 2-bromoalkanoates can be efficiently carried out in the ionic liquid [omim][BF4]. ijsr.netresearchgate.net The ionic liquid can be recovered and reused multiple times without a significant loss in activity, making the process more sustainable. ijsr.net Heteropolyanion-based ionic liquids have also been used as recyclable solid acid catalysts for the synthesis of related benzoxazole (B165842) and benzimidazole (B57391) derivatives, suggesting their potential applicability to benzoxazinone synthesis. nih.gov

Synthesis of Substituted 2H-benzo[b]Current time information in Bangalore, IN.ensta-paris.froxazin-3(4H)-one Derivatives

The biological activity of benzoxazinones can be fine-tuned by introducing various functional groups onto the core structure. The benzoxazinone skeleton offers multiple sites for functionalization, including the benzene (B151609) ring and the oxazine (B8389632) ring. nih.govacs.org

Introduction of Diverse Functional Groups on the Benzene and Oxazine Rings

A variety of synthetic strategies have been developed to introduce substituents at different positions of the benzoxazinone scaffold.

Aromatic Ring Functionalization: The benzene ring can be functionalized by starting with appropriately substituted phenols or anilines. For example, novel 2H-benzo[b] Current time information in Bangalore, IN.ensta-paris.froxazin-3(4H)-ones have been synthesized using 3-bromo-4-hydroxy benzaldehyde (B42025) as a starting material, which introduces a bromine atom onto the aromatic ring that can be further modified. nih.gov Reductive cyclization of substituted 2-nitrophenols is another common method to introduce substituents onto the aromatic part of the benzoxazinone. acs.org Halogenations at the C-6 and C-7 positions have been shown to be particularly effective in modifying the biological properties of these compounds. acs.org

Oxazine Ring Functionalization: The nitrogen atom (N-4) of the oxazine ring is a common site for introducing diversity. This is often achieved by using different primary amines in the condensation step of the synthesis. thieme-connect.comrasayanjournal.co.in For instance, various N-substituted 2H-1,4-benzoxazin-3-(4H)-ones can be prepared via a cascade reaction involving nucleophilic substitution of 2-halophenols with different 2-chloroacetamides. ijsr.net The C-2 position of the oxazine ring can also be functionalized, for example, by using substituted 2-bromoalkanoates in the reaction with o-aminophenols. ijsr.net

The following tables summarize some of the key synthetic approaches and the types of substitutions achieved.

Table 1: Synthetic Methodologies for the Benzoxazinone Core
Methodology Key Features
Smiles RearrangementIntramolecular nucleophilic aromatic substitution, good regioselectivity. semanticscholar.orgresearchgate.net
One-Pot SynthesisIncreased efficiency, reduced waste, often microwave-assisted. thieme-connect.com
Catalytic ApproachesUse of Pd, Cu catalysts for C-N and C-O bond formation. ijsr.netacs.orgacs.org
Green ChemistryUse of ionic liquids as recyclable reaction media. ijsr.netresearchgate.net

Discrepancy Identified Between Chemical Identifier and Requested Article Structure

A significant discrepancy has been identified between the specified chemical compound, This compound , and the provided article outline, which focuses on 8-Hydroxy-2H-benzo[b] Current time information in Bangalore, IN.google.comoxazin-3(4H)-one and its analogs. As a result, the generation of the requested scientific article is not possible.

The compound associated with This compound is potassium triethylsilanolate , with the molecular formula C6H16KOSi. This compound is an organosilicon salt, primarily utilized as a reagent in various chemical transformations. Research on potassium triethylsilanolate and its analogs, such as sodium trimethylsilanolate, centers on their synthesis and application as strong, non-aqueous bases or nucleophiles in reactions like palladium-catalyzed cross-coupling and direct amidation. wiley-vch.dethieme-connect.comorganic-chemistry.orgacs.orggelest.comresearchgate.netscience.govscience.gov The synthesis of potassium silanolates typically involves the reaction of a trialkylsilanol with potassium hydride. wiley-vch.de

In contrast, the provided outline details the synthetic methodologies for 8-Hydroxy-2H-benzo[b] Current time information in Bangalore, IN.google.comoxazin-3(4H)-one and its derivatives. This is a class of heterocyclic compounds with a distinct benzoxazinone core structure. The literature for these compounds describes multi-step synthetic sequences, including condensation, cyclization, and derivatization at specific nitrogen and carbon positions to produce a variety of analogs with potential biological activities. sigmaaldrich.comsigmaaldrich.comvulcanchem.comchemscene.comevitachem.com

Given that this compound (potassium triethylsilanolate) and 8-Hydroxy-2H-benzo[b] Current time information in Bangalore, IN.google.comoxazin-3(4H)-one are fundamentally different chemical entities, the scientific information pertaining to one cannot be used to populate an article structured around the other. The synthetic pathways, chemical properties, and applications of these two compounds are entirely unrelated.

Therefore, fulfilling the request to generate an article on this compound that adheres to the provided outline for 8-Hydroxy-2H-benzo[b] Current time information in Bangalore, IN.google.comoxazin-3(4H)-one is unachievable. The instructions to focus solely on this compound while strictly adhering to an outline for a different molecule are contradictory.

Structure Activity Relationship Sar and Structural Optimization Studies of 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One Derivatives

Impact of Substitution Patterns on Biological Efficacy

Modifications to the benzoxazinone (B8607429) core, particularly on the fused benzo ring and the oxazine (B8389632) ring, can profoundly alter a compound's biological activity. SAR studies have elucidated key relationships between structural features and efficacy across various therapeutic targets.

Analysis of Substituents on the Benzo Ring System

Substituents on the aromatic benzo ring are crucial determinants of a benzoxazinone derivative's potency and selectivity. Electron-withdrawing groups, such as halogens (e.g., chlorine), have been observed to enhance certain biological activities compared to electron-donating groups jocpr.comresearchgate.net. For instance, in studies involving 4H-3,1-benzoxazin-4-one derivatives, a chlorine atom on the phenyl substituent at the 2-position was noted to influence activity .

The presence of hydroxyl groups on the benzoxazinone scaffold has also been linked to improved biological effects, particularly in anticancer applications. Demethylated analogues, which possess hydroxyl groups, have demonstrated superior efficacy compared to their methylated counterparts, suggesting that these hydroxyl functionalities may engage in beneficial hydrogen bonding interactions with target biomolecules mdpi.com. For example, a 5-hydroxy-4H-benzo ontosight.aiontosight.aioxazin-3-one scaffold has been explored for its potent β2-adrenoceptor agonistic activity acs.org. Substituents like nitro groups at the 7-position or chlorine at the 7-position have also been incorporated into benzoxazinone structures, contributing to their observed biological profiles nih.govontosight.aiontosight.ai.

Table 1: Impact of Benzo Ring Substituents on Biological Activity

Compound/Derivative ExampleBenzo Ring SubstituentPositionBiological Activity StudiedReported Effect/Activity MetricReference
2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-oneChlorine3-position (on phenyl)Anticancer (P388 cells)ID50 ≈ 9.9 µM
7-chloro-2H-1,4-benzoxazin-3(4H)-oneChlorine7-positionAntimicrobial, AntifungalEffective against various strains
7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-oneNitro7-positionAntipsychotic, Anti-inflammatory, AntimicrobialPotential therapeutic applications ontosight.ai
4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivativesHydroxyl (from demethylation)N/AAnticancerSuperior efficacy vs. methylated precursors mdpi.com
5-hydroxy-4H-benzo ontosight.aiontosight.aioxazin-3-one scaffoldHydroxyl5-positionβ2-Adrenoceptor AgonistPotent and selective activity acs.org

Role of Modifications at the 2-Position of the Oxazine Ring

The 2-position of the benzoxazinone ring system is a common site for introducing various substituents, significantly influencing the compound's interaction with biological targets. For instance, the attachment of a vinyl group linked to a phenyl moiety at the 2-position of a 4H-3,1-benzoxazin-4-one core has been described ontosight.ai. Similarly, the incorporation of a phenylpiperazinyl ethyl chain at the 2-position of a 2H-1,4-benzoxazin-3(4H)-one scaffold has been explored for its potential bioactivity ontosight.ai.

Studies on 2-aryl-4H-3,1-benzoxazin-4-one derivatives have highlighted the impact of aryl substituents at this position on anticancer activity, with specific examples showing cytotoxic effects against cancer cell lines nih.gov. Furthermore, the presence of long alkyl chains at the 2-position of benzoxazine (B1645224) rings has been associated with good antifungal activity jocpr.com.

Table 2: Impact of 2-Position Substituents on Biological Activity

Compound/Derivative Example2-Position SubstituentBiological Activity StudiedReported Effect/Activity MetricReference
2-[(E)-2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one(E)-2-(2-methoxyphenyl)vinylVarious (potential)Not specified ontosight.ai
7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one2-(4-phenylpiperazino)ethylAntipsychotic, Anti-inflammatory, AntimicrobialPotential therapeutic applications ontosight.ai
2-(2-chloroanilino)-3,1-benzoxazin-4-one2-chloroanilinoAnticancer, Anti-inflammatory, AntimicrobialDiverse activities ontosight.ai
2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one3-chlorophenylAnticancer, Antimicrobial, Anti-inflammatoryCytotoxic effects
7-nitro-2-aryl-4H-benzo[d] ontosight.aiontosight.aioxazin-4-ones (e.g., 3c)Aryl (e.g., phenyl)Anticancer, AntioxidantSuperior cytotoxic activity (3c) nih.gov
1-((4-Methyloxyphenyl)carbamoylmethyl)-2-(4-nitrophenyl)-2,4-dihydro-1H-3,1-benzoxazine (5i)4-nitrophenylFungicidalYield 80% mdpi.com

Effects of N-Alkylation and N-Acylation on Activity Profiles

Modifications at the nitrogen atom (N-alkylation or N-acylation) of the benzoxazinone scaffold can also significantly influence biological activity. For instance, in the context of PPARγ agonist activity, compounds with large aliphatic chains attached to the nitrogen atom of the benzoxazinone were found to be the most potent. Further substitution on these chains was generally tolerated and often enhanced the in vitro potency acs.org. N-alkylation strategies have also been employed in the synthesis of benzoxazole (B165842) derivatives, which exhibit antimicrobial properties researchgate.net.

Elucidation of Molecular Mechanisms and Biological Pathways Associated with 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One and Its Analogs

Cellular and Subcellular Mechanisms of Action

The biological activity of 2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one derivatives stems from their ability to engage with specific molecular targets within the cell, leading to a cascade of downstream events. These interactions can involve the inhibition of key enzymes, binding to cellular receptors, and altering critical signaling pathways.

A significant body of research has identified derivatives of the 2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one scaffold as potent inhibitors of various enzymes, with a particular emphasis on the Phosphoinositide 3-kinase (PI3K) family. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. drugbank.comnih.govgoogle.com

Analogs based on the 4-phenyl-2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one skeleton have been developed as dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR). drugbank.comnih.gov One such derivative, compound 8d-1 , was identified as a pan-class I PI3K/mTOR inhibitor, demonstrating particularly potent activity against the PI3Kα isoform with a half-maximal inhibitory concentration (IC₅₀) of 0.63 nM. drugbank.comnih.govresearchgate.net This potent inhibition was confirmed in biochemical assays, and the compound showed high selectivity with no off-target interactions identified in a wide panel of protein kinase assays. drugbank.comnih.gov Another analog, referred to as compound 6 , was also designed as a PI3K/mTOR inhibitor based on the 1,4-benzoxazinone scaffold and showed potent activity against PI3Kα (IC₅₀ = 0.63 nM). frontiersin.org Further studies have reinforced the potential of this chemical class, with reports on substituted 3,4-dihydro-2H-benzo researchgate.netresearchgate.netoxazines also functioning as multi-isoform PI3K inhibitors. nih.gov

Beyond the PI3K pathway, benzoxazinone (B8607429) analogs have been shown to inhibit a diverse range of other enzymes. These include cyclin-dependent kinase 9 (CDK9), a transcriptional regulator targeted in hematologic malignancies nih.gov; HIV-1 reverse transcriptase researchgate.net; and human leukocyte elastase. researchgate.net In silico and in vitro studies have also suggested that benzoxazinones and their sulfur analogs can inhibit histone deacetylase 6 (HDA6). mdpi.comresearchgate.net

Compound AnalogTarget EnzymeInhibitory Concentration (IC₅₀)Reference
8d-1 (4-phenyl-2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one derivative)PI3Kα0.63 nM nih.gov
Compound 6 (1,4-benzoxazinone scaffold)PI3Kα0.63 nM frontiersin.org
Compound 32kCDK9Selective Inhibitor nih.gov
A-893SMYD22.8 nM nih.gov

The interaction of benzoxazinone analogs is not limited to enzyme inhibition; they also demonstrate the ability to modulate cellular receptors. Notably, positional isomers of the parent compound, specifically those with a 5-hydroxy-4H-benzo researchgate.netresearchgate.netoxazin-3-one scaffold, have been discovered as a novel class of potent β2-adrenoceptor (β2-AR) agonists. acs.org The β2-AR is a key target in the treatment of chronic respiratory diseases. acs.org

Through structure-based molecular design, a series of these compounds were synthesized and evaluated for their β2-agonistic activity. acs.org This led to the identification of highly potent molecules, such as compound A19 , which exhibited an half-maximal effective concentration (EC₅₀) of 3.7 pM in a cellular assay. acs.org The 5-hydroxy-4H-benzo researchgate.netresearchgate.netoxazin-3-one moiety was determined to be a favorable headgroup for optimizing both activity and selectivity for the β2-AR over the β1-AR. acs.org Molecular modeling suggests the 5-hydroxy group forms crucial hydrogen bonds with serine residues (Ser203 and Ser207) in the receptor's binding pocket. acs.org

Other receptor interactions have also been noted for this class of compounds. For instance, certain derivatives have been designed that function as potent dopamine (B1211576) D2 receptor antagonists, indicating potential applications in treating psychiatric diseases. nih.gov

Compound AnalogTarget ReceptorActivity (pEC₅₀)Reference
A17 (5-hydroxy-4H-benzo researchgate.netresearchgate.netoxazin-3-one derivative)β2-Adrenoceptor10.88 acs.org
A18 (5-hydroxy-4H-benzo researchgate.netresearchgate.netoxazin-3-one derivative)β2-Adrenoceptor11.06 acs.org
A19 (5-hydroxy-4H-benzo researchgate.netresearchgate.netoxazin-3-one derivative)β2-Adrenoceptor11.43 acs.org

By interacting with upstream targets like enzymes and receptors, 2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one analogs can modulate entire intracellular signaling cascades. The most prominently studied is the PI3K/Akt/mTOR pathway, where inhibition by these compounds effectively suppresses downstream signaling, thereby impeding cancer cell growth and survival. nih.govresearchgate.net This has been demonstrated by the dose-dependent decrease in the phosphorylation of Akt, a key protein in the cascade, following treatment with benzoxazinone analogs. researchgate.net

In addition to the PI3K pathway, other signaling networks are also affected. A series of derivatives modified with a 1,2,3-triazole moiety were found to alleviate microglial inflammation by activating the Nrf2-HO-1 signaling pathway, which plays a role in the cellular response to oxidative stress. nih.gov Molecular docking studies suggest these compounds may interact with binding sites related to Nrf2, preventing its degradation. nih.gov Furthermore, other analogs have been shown to induce cell cycle arrest in cancer cells by modulating the ATR/CHK1/Cdc25C signaling pathway. frontiersin.org The transient inhibition of CDK9 by compounds like 32k leads to a rapid decrease in cellular levels of p-Ser2-RNAPII, Mcl-1, and c-Myc, key regulators of transcription and cell survival. nih.gov

The direct molecular targets of 2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one analogs have been pinpointed through various biochemical assays. As previously mentioned, enzyme inhibition assays have definitively identified PI3Kα as a direct target for compounds like 8d-1 and compound 6 , with IC₅₀ values in the nanomolar and even sub-nanomolar range. nih.govfrontiersin.org

Beyond kinases, systematic exploration of a known benzoxazinone compound led to the synthesis and identification of A-893 as a potent and highly selective direct inhibitor of SMYD2, a lysine (B10760008) methyltransferase, with an IC₅₀ of 2.8 nM. nih.gov A co-crystal structure revealed the origin of this enhanced potency, confirming its binding to the lysine pocket of the enzyme. nih.gov Similarly, compound 32k was confirmed as a selective inhibitor of CDK9 through direct biochemical assays. nih.gov High-throughput screening followed by enzyme inhibition assays also identified the 1,4-benzoxazine core as a direct inhibitor of MenB, an enzyme from Mycobacterium tuberculosis. nih.gov

In Vitro Biological Pathway Analysis

The consequences of the molecular interactions described above are observed through in vitro cellular assays, which analyze how these compounds modulate biological pathways and induce specific cellular phenotypes.

Cellular assays using a variety of human cancer cell lines—including lung (A549), cervical (HeLa), colon (HCT-116), and breast (MCF-7)—have been instrumental in characterizing the anticancer effects of 2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one derivatives. frontiersin.org These studies have revealed that the compounds can induce several key phenotypic changes.

Apoptosis: Flow cytometry analysis has confirmed that certain 1,2,3-triazole-linked derivatives, such as compounds 14b and 14c , induce significant programmed cell death (apoptosis) in A549 lung cancer cells. frontiersin.org This is often associated with an increase in reactive oxygen species (ROS) and the induction of DNA damage, as shown by Western blot analysis for markers like γ-H2AX and PARP. frontiersin.org Similarly, the selective CDK9 inhibitor 32k was shown to induce apoptosis in the MV4-11 leukemia cell line. nih.gov

Autophagy: In addition to apoptosis, some analogs trigger autophagy, a cellular self-degradation process. A 6-cinnamoyl derivative (compound 4 ) was found to suppress A549 cell growth by inducing autophagy and cell cycle arrest. frontiersin.org Western blot analysis confirmed this by detecting an increase in the autophagy marker LC3. frontiersin.org

Cell Cycle Arrest: The modulation of signaling pathways can lead to a halt in the cell division cycle. For example, compound 8 was found to arrest HCT116 colon cancer cells in the G2/M phase of the cell cycle. frontiersin.org

These cellular assays provide critical evidence linking the direct molecular inhibition observed in biochemical assays to tangible anticancer effects, such as reduced cell viability and the induction of cell death mechanisms. frontiersin.orgnih.gov

Compound AnalogCell LinePhenotypic ChangePathway/MarkerReference
14b / 14c (1,2,3-Triazole derivative)A549 (Lung)Apoptosis, Autophagy, DNA Damage, ROS Elevationγ-H2AX, PARP, LC3 frontiersin.org
Compound 4 (6-cinnamoyl derivative)A549 (Lung)Autophagy, Cell Cycle Arrest- frontiersin.org
Compound 8HCT116 (Colon)Cell Cycle Arrest (G2/M)ATR/CHK1/Cdc25C frontiersin.org
32kMV4-11 (Leukemia)Apoptosis↓ Mcl-1, ↓ c-Myc nih.gov
8d-1HeLa / A549Inhibition of Tumor Growth (in vivo)PI3K/mTOR nih.gov

Transcriptomic and Proteomic Profiling in Response to Compound Exposure

While comprehensive transcriptomic and proteomic datasets for direct exposure to 8-Hydroxy-2H-benzo[b] drugbank.comoxazin-3(4H)-one (CID 156594841) are not widely available in current literature, analysis of closely related analogs provides critical insights into the potential cellular and molecular responses. Such profiling techniques are invaluable for identifying differentially expressed genes (DEGs) and proteins (DEPs), thereby mapping the biological pathways modulated by a compound. nih.gov

Studies on derivatives of the 2H-benzo[b] drugbank.comoxazin-3(4H)-one scaffold reveal significant effects on cellular protein expression, particularly in the context of anticancer activity. For instance, a series of 2H-benzo[b] drugbank.comoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were shown to have potent activity against human lung cancer cells (A549). frontiersin.org Proteomic analysis using Western blotting provided mechanistic details, indicating that the anticancer effects are mediated through the induction of DNA damage and autophagy. frontiersin.org

Key protein-level changes observed upon exposure to these analogs are summarized below.

Table 1: Proteomic Effects of 2H-benzo[b] drugbank.comoxazin-3(4H)-one Analogs in A549 Cancer Cells

Compound Class Key Protein Analyzed Observed Effect Implied Pathway Reference
1,2,3-Triazole-linked γ-H2AX Increased Expression DNA Damage Response frontiersin.org
1,2,3-Triazole-linked LC3 No Significant Change Autophagy (basal levels) frontiersin.org
1,2,3-Triazole-linked Cyclin D, Cyclin E No Significant Change Cell Cycle Progression frontiersin.org

The increased expression of γ-H2AX is a well-established marker for DNA double-strand breaks, confirming that these compounds engage the DNA damage response pathway. frontiersin.org Furthermore, these derivatives were found to elevate levels of reactive oxygen species (ROS), which can contribute to apoptotic cell death. frontiersin.org In contrast, other research on different 2H-1,4-benzoxazin-3(4H)-one derivatives has shown activation of the Nrf2-HO-1 signaling pathway, which is a primary cellular defense mechanism against oxidative stress. researchgate.net This highlights the functional diversity of the benzoxazine (B1645224) scaffold, where different substitutions can either induce or mitigate ROS-related effects.

A complete transcriptomic and proteomic analysis of 8-Hydroxy-2H-benzo[b] drugbank.comoxazin-3(4H)-one would be a crucial next step to precisely define its mechanism of action and differentiate its biological impact from that of its many analogs.

Mechanistic Insights Derived from Comparative Studies with Related Benzoxazines

The 2H-benzo[b] drugbank.comoxazin-3(4H)-one core is considered a privileged scaffold in medicinal chemistry, as modifications to its structure give rise to a wide array of compounds with distinct pharmacological activities. researchgate.net Comparative analysis of these analogs provides valuable mechanistic insights and illuminates the structure-activity relationships (SAR) that govern their biological targets.

Derivatives of this scaffold have been developed as potent inhibitors of key signaling pathways in cancer. A notable example includes 4-phenyl-2H-benzo[b] drugbank.comoxazin-3(4H)-one derivatives, which have been identified as potent, orally active dual inhibitors of PI3K/mTOR. drugbank.comresearchgate.net The PI3K/Akt/mTOR pathway is fundamental for cell growth and survival, and its inhibition is a major strategy in cancer therapy. drugbank.comresearchgate.net Further demonstrating the scaffold's versatility in oncology, other derivatives have been discovered as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a crucial target in hematologic malignancies. nih.gov This contrasts with the triazole-linked derivatives that induce anticancer effects through ROS production and DNA damage rather than specific kinase inhibition. frontiersin.org

Beyond cancer, the benzoxazine core has been adapted to target other physiological systems. In a compelling example of SAR, the position of a hydroxyl group on the benzene (B151609) ring dramatically alters the compound's target. The clinically used β2-agonist olodaterol (B163178) features a 6-hydroxy-4H-benzo drugbank.comoxazin-3-one scaffold. acs.org Researchers found that moving the hydroxyl group to the 5-position created a new series of potent and highly selective β2-adrenoceptor agonists. acs.org This finding underscores the importance of the substitution pattern for receptor binding and selectivity, suggesting that the 8-hydroxy substitution of this compound would likely confer a unique pharmacological profile compared to its 5- and 6-hydroxy isomers.

The biological activities of benzoxazine analogs are diverse, also encompassing antimicrobial and antiplatelet functions. Certain derivatives exhibit broad-spectrum antimicrobial activity, with docking studies suggesting glucosamine-6-phosphate synthase as a potential enzyme target. researchgate.netekb.eg Other synthetic analogs have been shown to inhibit ADP-induced platelet aggregation, highlighting their potential in cardiovascular applications. nih.gov

A summary of the diverse mechanisms associated with the 2H-benzo[b] drugbank.comoxazin-3(4H)-one scaffold is presented below.

Table 2: Comparative Mechanistic Insights of Benzoxazine Analogs

Benzoxazine Analog Class Primary Biological Activity Key Mechanistic Finding / Molecular Target Reference
4-Phenyl substituted Anticancer Dual PI3K/mTOR Kinase Inhibition drugbank.comresearchgate.net
Amide substituted Anticancer Selective CDK9 Kinase Inhibition nih.gov
1,2,3-Triazole-linked Anticancer Induction of ROS and DNA Damage frontiersin.org
5-Hydroxy substituted β2-Adrenoceptor Agonism Selective binding to β2-Adrenergic Receptor acs.org
Various substitutions Antimicrobial Inhibition of Glucosamine-6-Phosphate Synthase ekb.eg
Phenyl-substituted Antiplatelet Inhibition of ADP-induced platelet aggregation nih.gov

This comparative analysis demonstrates that the 2H-benzo[b] drugbank.comoxazin-3(4H)-one nucleus is a highly adaptable foundation for drug discovery, where specific substitutions finely tune the compound's interaction with diverse biological targets, leading to a wide spectrum of mechanistic actions.

Table 3: Compound Names Mentioned in this Article

Compound Name
8-Hydroxy-2H-benzo[b] drugbank.comoxazin-3(4H)-one
γ-H2AX
LC3
Cyclin D
Cyclin E
β-catenin
Nrf2
HO-1
Olodaterol
6-hydroxy-4H-benzo drugbank.comoxazin-3-one

Preclinical Investigations of 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One and Its Derivatives

In Vitro Efficacy Studies

Anti-proliferative Activity in Cancer Cell Lines

A series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been synthesized and assessed for their anti-cancer properties across several human cancer cell lines. nih.gov Investigations revealed that these compounds were most effective against the A549 lung cancer cell line. nih.gov Among the synthesized molecules, compounds designated as 14b and 14c showed the most potent inhibitory effects. nih.gov

Further mechanistic studies indicated that these compounds induce apoptosis, or programmed cell death, in cancer cells. nih.gov This apoptotic effect is believed to be connected to an elevation in reactive oxygen species (ROS) levels within the cells. nih.gov Additionally, Western blot analysis suggested that the anti-cancer activity of these derivatives may be mediated through the induction of DNA damage and autophagy. nih.gov

Table 1: Anti-proliferative Activity of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one Derivatives in A549 Lung Cancer Cells nih.gov

CompoundIC₅₀ (μM)
14b 7.59 ± 0.31
14c 18.52 ± 0.59

Antimicrobial Spectrum and Potency against Bacterial and Fungal Strains

Derivatives of 1,4-benzoxazinone have demonstrated a broad spectrum of antimicrobial activity, showing effectiveness against both bacteria and fungi. ekb.egekb.eg Studies on various synthesized derivatives indicate they possess moderate to potent activity, with a notably higher efficacy against Gram-positive bacteria compared to Gram-negative strains. ekb.eg

One study detailed the screening of a series of novel 1,4-benzoxazinone derivatives against several microbial species. ekb.eg The panel included Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis), Gram-negative bacteria (Klebsiella spp., Escherichia coli), and the fungus Candida albicans. ekb.eg Another investigation into triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones identified compounds 9c , 9d , and 9e as particularly promising antimicrobial leads. nih.govresearchgate.net Molecular docking studies suggest their mechanism of action involves strong binding interactions with the dehydrosqualene synthase enzyme in Staphylococcus aureus. nih.govresearchgate.net Furthermore, other research has identified derivatives with potent activity specifically against multiple strains of S. aureus, including methicillin-resistant and multidrug-resistant variants. beilstein-journals.org

Table 2: Antimicrobial Activity of Selected 1,4-Benzoxazinone Derivatives beilstein-journals.org

CompoundTarget OrganismMIC₉₀ (μg/mL)
7b S. aureus (susceptible, MRSA, MDR)16
7h S. aureus (susceptible, MRSA, MDR)8

Platelet Aggregation Inhibition Studies

Several novel series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation. nih.govnih.gov One study found that derivatives 7a-g inhibited adenosine (B11128) 5'-diphosphate (ADP)-induced platelet aggregation, with IC₅₀ values ranging from 10.14 to 18.83 μmol/L. nih.govsigmaaldrich.com Compound 7a was the most effective in this series, with an IC₅₀ of 10.14 μmol/L. nih.govsigmaaldrich.com

In a separate study, another series of 1,4-benzoxazine-3(4H)-one derivatives was assessed for the same activity. nih.gov In this series, compounds 8c and 8d were identified as the most potent inhibitors of ADP-induced platelet aggregation. nih.gov Molecular docking studies suggest that these compounds may exert their effect by interacting with the GP IIb/IIIa receptor. nih.gov

Table 3: Inhibitory Activity of 1,4-Benzoxazinone Derivatives on ADP-Induced Platelet Aggregation nih.govnih.govsigmaaldrich.com

CompoundIC₅₀ (μM)
7a 10.14
8c 8.99
8d 8.94

Neuroprotective Effects in Non-Neuronal and Neuronal Cell Models

The neuroprotective potential of 8-alkylamino-1,4-benzoxazine derivatives has been investigated in cellular models of hypoxia. researchgate.net In a study using astrocytes, a type of non-neuronal glial cell, two antioxidant derivatives, S 24429 and S 24718 , were evaluated. researchgate.net When these cells were subjected to hypoxia for 24 hours, a significant drop in ATP levels was observed. researchgate.net Treatment with either S 24429 or S 24718 at concentrations ranging from 1 to 100 μM was found to prevent this hypoxia-induced decrease in cellular ATP, indicating a protective effect on cell energy metabolism under ischemic conditions. researchgate.net

Antioxidant Activity Evaluation

The antioxidant capacity of 1,4-benzoxazinone derivatives has been confirmed through various assays, primarily using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) free radical scavenging method. ekb.egnih.gov One study highlighted a particular derivative, compound 8 , as having high antioxidant activity, reportedly even more potent than the standard antioxidant, ascorbic acid. researchgate.net

Another comprehensive study on C-3 tethered 2-oxo-benzo nih.govnih.govoxazines reported promising antioxidant activities across the series, with IC₅₀ values in the DPPH assay ranging from 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL. nih.gov The most active compounds in this series were 20b and 20t , which demonstrated scavenging activity comparable to that of ascorbic acid. nih.gov Structure-activity relationship analysis suggested that the presence of electron-withdrawing groups on the molecule enhances its antioxidant capacity. nih.gov

Table 4: DPPH Radical Scavenging Activity of Selected 2-oxo-benzo nih.govnih.govoxazine (B8389632) Derivatives nih.gov

CompoundIC₅₀ (μg/mL)
20b 6.89 ± 0.07
20t 4.74 ± 0.08
Ascorbic Acid (Standard) 4.57

In Vivo Efficacy Studies in Non-Human Animal Models

The therapeutic potential of 1,4-benzoxazinone derivatives observed in vitro has been further explored in non-human animal models for various conditions.

In the area of neuroscience, the neuroprotective effects of compounds S 24429 and S 24718 were tested in a mouse pup model of brain damage designed to mimic lesions associated with cerebral palsy. researchgate.net Both compounds were found to be powerful neuroprotective agents, effectively protecting against lesions induced by the excitotoxin S-bromo-willardiine. researchgate.net

In a different therapeutic context, derivatives of 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one were investigated for their activity as β2-adrenoceptor agonists. researchgate.net In a guinea pig model, compound 6m demonstrated a complete reversal of acetylcholine-induced bronchoconstriction, with the effect lasting for the entire 5-hour study period. researchgate.net Another related compound, 4p , also showed potent bronchodilatory effects in vivo. researchgate.net

Efficacy Assessment in Disease-Specific Animal Models (e.g., Neurodegeneration, Cancer)

Preclinical studies in animal models have begun to explore the therapeutic potential of benzoxazinone (B8607429) derivatives in both neurodegenerative diseases and cancer. These investigations are crucial for establishing proof-of-concept and understanding the in vivo effects of this class of compounds.

Neurodegeneration:

Research has highlighted the neuroprotective capabilities of 1,4-benzoxazine derivatives in animal models of acute brain injury. In a study utilizing a model of excitotoxic lesions in newborn mice, which can mimic certain aspects of neurodevelopmental disorders and perinatal brain injury, specific derivatives of 1,4-benzoxazine have demonstrated significant neuroprotective effects.

One particular compound, the 3,3-diphenyl-substituted-1,4-benzoxazine derivative identified as 3l , was found to be a potent neuroprotective agent in this model. nih.gov This compound was identified as an optimal candidate due to its strong neuroprotective activity in vitro against oxidative stress-mediated neuronal death, without showing intrinsic cytotoxicity. nih.govresearchgate.net Its subsequent efficacy in the in vivo excitotoxicity model underscores the potential of this chemical scaffold for mitigating neuronal damage. nih.gov Another derivative, 3n , also showed potent neuroprotection in the same animal model. nih.gov

While these studies provide evidence for neuroprotection in an acute injury model, further research is necessary to evaluate the efficacy of these derivatives in chronic, progressive neurodegenerative disease models, such as those for Alzheimer's or Parkinson's disease.

Cancer:

The in vivo anticancer potential of benzoxazinone derivatives has been investigated in mouse models. A study involving eugenol-derived benzoxazine (B1645224) compounds tested their efficacy in a fibrosarcoma model induced by benzo(a)pyrene in mice. The compounds were administered orally for 30 days.

The results indicated that all tested benzoxazine derivatives were effective in reducing the cancer incidence rate and the tumor weight. nih.gov One of the most potent compounds was 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazine (Compound 5A) . nih.gov The study suggested that the mechanism of action might involve the induction of apoptosis rather than solely an antioxidant effect, as evidenced by observations of tumor shrinkage. nih.gov

Another study focused on a series of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives as selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in hematologic malignancies. The compound 32k was identified as a selective CDK9 inhibitor. Intermittent intravenous administration of compound 32k resulted in significant in vivo antitumor efficacy in xenograft models of multiple hematological tumors. nih.gov

Compound/Derivative ClassAnimal ModelDisease AreaKey Efficacy Findings
3,3-diphenyl-substituted-1,4-benzoxazine derivative (3l) Excitotoxic lesions in newborn miceNeurodegenerationPotent neuroprotective activity. nih.gov
3,3-diphenyl-substituted-1,4-benzoxazine derivative (3n) Excitotoxic lesions in newborn miceNeurodegenerationDemonstrated potent neuroprotective effects. nih.gov
Eugenol-derived benzoxazines (e.g., Compound 5A) Benzo(a)pyrene-induced fibrosarcoma in miceCancerReduced cancer incidence rate and tumor weight. nih.gov
CDK9 Inhibitor (Compound 32k) Hematological tumor xenograft models in miceCancerSignificant antitumor efficacy with intermittent dosing. nih.gov

Pharmacodynamic Marker Analysis in Preclinical Animal Studies

Pharmacodynamic (PD) markers are essential for demonstrating that a drug is engaging its intended target and eliciting the desired biological response in vivo. For benzoxazinone derivatives, preclinical studies have started to shed light on their mechanisms of action, which can serve as a basis for identifying relevant PD markers.

In the context of cancer, several studies have elucidated the molecular pathways affected by benzoxazinone derivatives, primarily through in vitro experiments which can guide in vivo PD marker selection. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cells by downregulating the expression of the c-Myc gene, a key driver of many cancers. nih.gov This suggests that monitoring c-Myc mRNA or protein levels in tumor tissue from animal models could serve as a valuable pharmacodynamic marker.

Furthermore, some benzoxazinone derivatives exert their antiproliferative effects by arresting the cell cycle and inducing apoptosis. researchgate.net This involves the modulation of key cellular proteins.

Key Molecular Effects Observed (Primarily In Vitro):

Cell Cycle Arrest: A decrease in cyclin-dependent kinase 1 (cdk1). researchgate.net

Inhibition of DNA Duplication: Downregulation of topoisomerase II (topo II). researchgate.net

Induction of Apoptosis: Upregulation of p53 and caspase-3. researchgate.net

These cellular changes could be translated into in vivo pharmacodynamic markers. For example, tumor biopsies from treated animals could be analyzed for changes in the expression of these proteins through techniques like immunohistochemistry or western blotting.

In a study of 4,6-disubstituted-4H-benzo nih.govresearchgate.netoxazin-3-ones as inhibitors of PI3Kinase-gamma (PI3Kγ), a target in inflammatory diseases, several compounds were shown to be active in an in vivo aseptic peritonitis model of inflammatory cell migration. drugbank.com In this case, the inhibition of inflammatory cell migration itself serves as a key pharmacodynamic endpoint, directly demonstrating the biological effect of the compounds in a disease-relevant process. drugbank.com

For the selective CDK9 inhibitor 32k , short-term treatment led to a rapid, dose-dependent decrease in cellular levels of phosphorylated Serine 2 of RNA Polymerase II (p-Ser2-RNAPII), as well as Mcl-1 and c-Myc proteins, leading to apoptosis. nih.gov The measurement of these markers in tumor samples from the xenograft models provided direct evidence of target engagement and downstream pathway modulation in vivo. nih.gov

Compound Class/DerivativePotential In Vivo PD MarkerBiological Process Targeted
c-Myc targeting benzoxazinonesc-Myc mRNA/protein levels in tumorCancer cell proliferation
Apoptosis-inducing benzoxazinonesp53, caspase-3, cdk1, topo II levels in tumorApoptosis, cell cycle
PI3Kγ inhibiting benzoxazinonesInflammatory cell migrationInflammation
CDK9 inhibiting benzoxazinonesp-Ser2-RNAPII, Mcl-1, c-Myc levels in tumorTranscription, apoptosis

Prodrug Design Strategies for Benzoxazinone Derivatives

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, limited permeability, or rapid metabolism. researchgate.netcreative-proteomics.com A prodrug is an inactive or less active derivative that is converted in vivo into the active parent drug through enzymatic or chemical biotransformation. creative-proteomics.comnih.gov

Principles for Enhancing Drug Delivery and Target Selectivity

The primary goals of designing prodrugs for benzoxazinone derivatives would be to enhance their delivery to the site of action and improve their selectivity, thereby increasing efficacy and reducing potential side effects.

Enhancing Drug Delivery:

Improving Solubility: Many drug candidates, including those with a benzoxazinone scaffold, may have poor aqueous solubility, which can limit their oral bioavailability and prevent intravenous formulation. A common prodrug strategy is to attach a hydrophilic moiety, such as a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain, to the parent molecule. nih.gov This can significantly increase water solubility. For a hydroxyl-containing benzoxazinone like 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one, the hydroxyl group is an ideal attachment point for such a promoiety.

Increasing Permeability: To improve absorption across biological membranes like the intestinal wall or the blood-brain barrier, a lipophilic group can be attached to the drug molecule. This increases its lipid solubility, facilitating passive diffusion. For benzoxazinones, this could involve creating ester or carbamate (B1207046) linkages at a suitable functional group.

Enhancing Target Selectivity:

Targeted Activation: A more sophisticated approach involves designing a prodrug that is selectively activated at the target tissue. This can be achieved by exploiting enzymes that are overexpressed in the target cells. For example, certain tumors overexpress specific enzymes like phosphatases or peptidases. A prodrug designed with a substrate for one of these enzymes would be preferentially converted to its active form within the tumor microenvironment, concentrating the therapeutic effect and minimizing exposure to healthy tissues.

Computational Chemistry and Molecular Modeling of 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One

Molecular Dynamics Simulations

Stability and Dynamics of Ligand-Protein Complexes

Studies involving benzoxazinone (B8607429) derivatives often employ molecular dynamics (MD) simulations to assess the stability and dynamic behavior of ligand-protein complexes researchgate.net. These simulations track the atomic movements of the complex over time, providing data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis, and radius of gyration (Rg) researchgate.net. Such analyses help elucidate the persistence of interactions and the flexibility of the complex within a biological environment. Molecular docking studies also reveal critical interactions, such as hydrogen bonding, between benzoxazinone scaffolds and target proteins, contributing to the understanding of binding affinity and stability frontiersin.orgnih.gov.

Conformational Changes in Biological Systems Induced by Compound Binding

The binding of 8-Hydroxy-2H-benzo[b] nih.govoxazin-3(4H)-one or its analogues to biological targets can induce significant changes within biological systems. While direct studies on conformational changes induced by this specific compound are limited in the reviewed literature, related benzoxazinone derivatives have been shown to elicit downstream effects indicative of altered biological processes. For instance, some derivatives have demonstrated the ability to induce apoptosis, modulate reactive oxygen species (ROS) levels, cause DNA damage, and influence autophagy pathways in cancer cells frontiersin.org. These cellular responses are often a consequence of specific conformational changes in target proteins or signaling cascades triggered by compound binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity, enabling the prediction of activity for novel molecules.

Development of Predictive Models for Biological Activity

QSAR models are developed through rigorous methodologies, often involving descriptor selection via algorithms like genetic algorithms. These models aim to capture the key structural and physicochemical features that dictate biological efficacy. For example, QSAR models developed for the antimicrobial activity of benzoxazinone derivatives have shown strong predictive power, with external cross-validation (Q²Ext) values reaching 0.88 for activity against Gram-positive bacteria and 0.85 for Gram-negative bacteria researchgate.net. Such models frequently identify descriptors related to molecular shape, VolSurf properties, and hydrogen bonding capabilities as critical determinants of activity researchgate.net.

In Silico Design of Novel Potent Analogues

Leveraging QSAR models, in silico design strategies can be employed to generate novel analogues with enhanced biological potency. By systematically modifying the scaffold of benzoxazinones and predicting their activity, researchers can identify promising lead compounds. Studies have reported the in silico design of benzoxazinone analogues that are predicted to be up to five times more active than existing compounds researchgate.net. This approach accelerates the drug discovery process by focusing synthetic efforts on molecules with a higher probability of exhibiting desired pharmacological profiles.

In Silico Absorption and Bioavailability Predictions

Predicting the absorption, distribution, metabolism, and excretion (ADME) properties and oral bioavailability of drug candidates in silico is crucial for assessing their potential as orally administered therapeutics.

Benzoxazinone derivatives have frequently demonstrated favorable pharmacokinetic profiles in in silico assessments. Many compounds within this class exhibit high intestinal absorption and meet the criteria set forth by Lipinski's Rule of Five, suggesting good oral bioavailability researchgate.netresearchgate.netmdpi.comnih.gov. Predictions often indicate favorable pharmacokinetic properties and compliance with Veber's criteria as well researchgate.net.

Specific physicochemical parameters, such as Topological Polar Surface Area (TPSA) and octanol-water partition coefficient (LogP), vary depending on the specific substituents on the benzoxazinone core. For instance, 7-Nitro-2H-benzo[b] nih.govoxazin-3(4H)-one has a TPSA of 81.47 Ų and a LogP of 0.9257, with 4 hydrogen bond acceptors and 1 donor, and 1 rotatable bond chemscene.com. In contrast, 7-Bromo-2H-benzo[b] nih.govoxazin-3(4H)-one shows a TPSA of 33.83 Ų, a LogP (XLOGP3) of 1.57, 0 rotatable bonds, and 2 hydrogen bond acceptors and 1 donor ambeed.com. These values are indicative of the structural diversity within the class and their potential impact on ADME properties.

Compound List:

8-Hydroxy-2H-benzo[b] nih.govoxazin-3(4H)-one (CAS 258532-76-2)

7-Nitro-2H-benzo[b] nih.govoxazin-3(4H)-one (CAS 81721-86-0)

7-Bromo-2H-benzo[b] nih.govoxazin-3(4H)-one (CAS 321436-06-0)

7-Hydroxy-2H-benzo[b] nih.govoxazin-3(4H)-one (CAS 67193-97-9)

6-Hydroxy-2H-benzo[b] nih.govoxazin-3(4H)-one (CAS 53412-38-7)

5-Hydroxy-4H-benzo nih.govoxazin-3-one

Advanced Analytical Methodologies for Characterization and Quantification of 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and electronic properties of a compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, offering detailed insights into the arrangement of atoms within a molecule. ¹H NMR provides information about the types and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing complex structural assignments and confirming the spatial relationships between atoms.

Findings: While research on benzoxazinone (B8607429) derivatives often employs NMR spectroscopy for structural confirmation ekb.egrasayanjournal.co.innih.govfrontiersin.org, specific ¹H, ¹³C, and 2D NMR data for 8-Hydroxy-2H-benzo[b] ekb.egsigmaaldrich.comoxazin-3(4H)-one (CID 156594841) were not found in the provided search results. Studies on related compounds, such as the parent 2H-1,4-Benzoxazin-3(4H)-one, have reported characteristic ¹H NMR signals for the methylene (B1212753) protons (CH₂) and aromatic protons, along with ¹³C NMR signals for the carbonyl carbon and aromatic carbons ekb.egrasayanjournal.co.in.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of a compound and providing information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation patterns observed in MS spectra serve as a molecular fingerprint, aiding in structural identification and the confirmation of metabolites.

Findings: Mass spectrometry data, including molecular ion peaks ([M]⁺ or [M+H]⁺) and fragmentation patterns, are commonly used to characterize benzoxazinone structures ekb.egrasayanjournal.co.innih.gov. However, specific MS or HRMS data, including fragmentation patterns, for 8-Hydroxy-2H-benzo[b] ekb.egsigmaaldrich.comoxazin-3(4H)-one (this compound) were not detailed in the accessible search results. For related compounds, mass-to-charge ratios (m/z) corresponding to molecular ions have been reported, aiding in their identification ekb.egrasayanjournal.co.in.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and N-H bonds, exhibit characteristic absorption frequencies.

Findings: IR spectroscopy is a standard technique for characterizing benzoxazinone derivatives ekb.egrasayanjournal.co.in. Typical absorption bands associated with the benzoxazinone scaffold include those for N-H stretching, aromatic C-H stretching, and the carbonyl (C=O) stretching vibration of the amide or lactam moiety ekb.egrasayanjournal.co.in. Specific IR spectral data for 8-Hydroxy-2H-benzo[b] ekb.egsigmaaldrich.comoxazin-3(4H)-one (this compound) were not found in the provided search results.

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule. This technique is useful for identifying chromophores, determining the electronic structure, and quantifying the concentration of compounds in solution using the Beer-Lambert law.

Findings: While UV-Vis spectroscopy is a valuable tool for analyzing compounds with conjugated systems, such as benzoxazinones, specific UV-Vis absorption data (e.g., λmax values) for 8-Hydroxy-2H-benzo[b] ekb.egsigmaaldrich.comoxazin-3(4H)-one (this compound) were not identified in the provided search results.

Advanced Chromatographic Techniques

Chromatographic techniques are essential for separating, identifying, and quantifying components in a mixture, and for assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying compounds in complex mixtures. It is instrumental in determining the purity of synthesized materials and in the quantitative analysis of drugs and their metabolites in biological samples.

Findings: HPLC is frequently employed for purity assessment of benzoxazine (B1645224) derivatives, with reported purities often specified as percentages (e.g., ≥85.0% (HPLC)) fishersci.com. However, specific HPLC methods, including mobile phase composition, stationary phase, flow rate, detection wavelengths, and retention times, as well as detailed purity assessments or quantitative data for 8-Hydroxy-2H-benzo[b] ekb.egsigmaaldrich.comoxazin-3(4H)-one (this compound), were not found in the provided search results.

Unfortunately, the comprehensive search for analytical data pertaining to the specific chemical compound "this compound" and its precise nomenclature, "8-Hydroxy-2H-benzo[b] nih.govsciex.comoxazin-3(4H)-one," did not yield any relevant results. The executed searches focused on Gas Chromatography-Mass Spectrometry (GC-MS), X-ray Crystallography, and advanced methodologies for metabolite identification and profiling, as requested.

The available literature primarily discusses related benzoxazinone structures, such as those with nih.govsciex.com oxazine (B8389632) rings (e.g., 8-hydroxy-2H-benzo[b] nih.govsciex.comoxazin-3(4H)-one) or nih.govmdpi.com oxazine rings, but no specific information was found for the nih.govsciex.com oxazine isomer or for this compound itself concerning the requested analytical techniques.

Due to the lack of specific data for the target compound, it is not possible to generate a thorough, informative, and scientifically accurate article adhering strictly to the provided outline and scope.

Future Research Directions and Emerging Academic Applications of 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One

Exploration of Novel Therapeutic Areas for Benzoxazinone (B8607429) Derivatives

The inherent pharmacological properties of the benzoxazinone core have led to its investigation across numerous therapeutic domains. Future research is poised to uncover and validate additional applications, driven by structure-activity relationship (SAR) studies and a deeper understanding of their molecular mechanisms.

Anticancer Agents: Benzoxazinone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including lung, liver, breast, and colon cancers ontosight.ainih.govjddtonline.inforesearchgate.netontosight.aijddtonline.infofrontiersin.org. Emerging research is focusing on specific mechanisms, such as the targeting of c-Myc G-quadruplex structures by certain derivatives, which could lead to the development of highly selective antineoplastic agents nih.govresearchgate.net. Further exploration into their effects on different cancer types and their potential to induce apoptosis or autophagy warrants continued investigation frontiersin.org.

Antimicrobial and Antifungal Therapies: The rise of antimicrobial resistance necessitates the discovery of novel agents. Benzoxazinones have shown promise as both antibacterial and antifungal compounds ontosight.aijddtonline.infoontosight.aijddtonline.inforesearchgate.netevitachem.commdpi.comresearchgate.net. Future work could involve the synthesis of new derivatives with enhanced potency against drug-resistant pathogens and a broader spectrum of activity against fungal infections.

Anti-inflammatory and Analgesic Applications: Benzoxazinone derivatives have exhibited notable anti-inflammatory and analgesic properties ontosight.aijddtonline.infojddtonline.inforesearchgate.netmongoliajol.info. Research is directed towards developing hybrid molecules that combine the benzoxazinone scaffold with known anti-inflammatory drugs to create more effective and potentially safer treatments for inflammatory conditions and pain management.

Central Nervous System (CNS) Disorders: The scaffold has shown potential in addressing CNS disorders, including neuroprotection and antidepressant activities ontosight.aijddtonline.infojddtonline.infomdpi.comresearchgate.netgoogle.com. Future research may focus on optimizing derivatives for specific neurological targets, such as those involved in depression, Alzheimer's disease, or other neurodegenerative conditions.

Other Potential Areas: Investigations have also touched upon their utility as platelet aggregation inhibitors researchgate.netnih.gov and even as potential herbicides evitachem.com, suggesting a wide-ranging applicability that merits further exploration.

Table 1: Identified Therapeutic Areas for Benzoxazinone Derivatives

Therapeutic AreaSupporting Evidence (Search Result Index)Notes
Anticancer ontosight.ainih.govjddtonline.inforesearchgate.netontosight.aijddtonline.infofrontiersin.orgresearchgate.netevitachem.comTargeting c-Myc G-quadruplex, inducing apoptosis/autophagy, antiproliferative effects.
Antimicrobial ontosight.aijddtonline.infoontosight.aijddtonline.inforesearchgate.netevitachem.comresearchgate.netPotential against drug-resistant bacteria, broad-spectrum activity.
Anti-inflammatory ontosight.aijddtonline.infoontosight.aijddtonline.inforesearchgate.netmongoliajol.infoHybrid molecules with existing anti-inflammatories, treatment for inflammatory diseases.
Analgesic jddtonline.infojddtonline.inforesearchgate.netmongoliajol.infoPain management, potential for improved safety profiles.
Neuroprotective / CNS Disorders ontosight.aijddtonline.infojddtonline.inforesearchgate.netgoogle.comTreatment for depression, neurodegenerative diseases.
Antidepressant jddtonline.infojddtonline.infomdpi.comresearchgate.netTargeting SERT, D2 receptor, MAO-A.
Antifungal ontosight.aijddtonline.infojddtonline.inforesearchgate.netmdpi.comBroad-spectrum activity against fungal strains.
Platelet Aggregation Inhibitors researchgate.netnih.govInhibition of ADP-induced platelet aggregation.
Herbicides evitachem.comExperimental applications in agriculture.
Dual Hsp Inhibitors erdogan.edu.trTargeting heat shock proteins in breast cancer.

Development of Targeted Delivery Systems for Enhanced Specificity

To maximize the therapeutic efficacy and minimize off-target effects of benzoxazinone derivatives, the development of targeted delivery systems is a crucial future direction. While direct examples for benzoxazinones are nascent, the broader field of nanomedicine and drug delivery offers a blueprint.

Research is exploring the use of advanced delivery platforms, such as nanoparticles, liposomes, or antibody-drug conjugates, to specifically deliver benzoxazinone-based therapeutics to diseased tissues or cells nih.govresearchgate.net. For instance, cancer cell membrane-based nanoparticles (CCM-NPs) and cell-derived extracellular vesicles (CsEVs) are emerging as promising systems due to their inherent targeting capabilities and low immunogenicity researchgate.net. Future studies could focus on conjugating benzoxazinone derivatives to these carriers or encapsulating them within biocompatible nanostructures to improve their pharmacokinetic profiles, enhance cellular uptake, and achieve greater therapeutic specificity. This approach is particularly relevant for potent agents like anticancer benzoxazinones, where precise delivery can significantly improve outcomes and reduce systemic toxicity.

Integration with Systems Biology and Network Pharmacology Approaches

Understanding the complex, multi-faceted mechanisms of disease and the intricate interactions of drug molecules is increasingly reliant on systems biology and network pharmacology. These approaches offer a holistic view, moving beyond single-target interactions to map entire biological networks.

Future research can leverage network pharmacology to elucidate the comprehensive molecular mechanisms underlying the therapeutic effects of benzoxazinone derivatives, particularly in complex diseases like cancer erdogan.edu.trtsinghua.edu.cnnih.gov. By constructing compound-target-pathway networks, researchers can identify key molecular targets, predict synergistic interactions, and map the pathways modulated by these compounds tsinghua.edu.cnnih.gov. This integrated approach can reveal novel therapeutic targets and guide the design of more effective benzoxazinone-based drugs. For example, understanding how benzoxazinone derivatives interact with multiple proteins involved in cancer progression through network analysis can accelerate the development of more potent and less toxic anticancer agents erdogan.edu.trnih.gov. Furthermore, network pharmacology can aid in drug repurposing efforts, identifying new therapeutic indications for existing benzoxazinone compounds by mapping their interactions within disease networks researchgate.net.

Development of Multi-Target Directed Ligands Based on the Benzoxazinone Scaffold

The inherent versatility of the benzoxazinone scaffold makes it an attractive core for developing Multi-Target Directed Ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering a more effective therapeutic strategy for complex diseases than traditional single-target drugs researchgate.netmdpi.comresearchgate.netexonpublications.com.

Benzoxazinone derivatives have been explored as MTDLs for various conditions, including Alzheimer's disease and depression researchgate.netmdpi.comresearchgate.netexonpublications.com. For Alzheimer's disease, research has focused on designing benzoxazinone hybrids that inhibit cholinesterases, heat shock proteins (Hsp), or modulate adenosine (B11128) kinase researchgate.neterdogan.edu.trexonpublications.com. In the context of depression, benzoxazinone cores have been integrated into molecules targeting serotonin (B10506) transporters (SERT), dopamine (B1211576) D2 receptors, and monoamine oxidase-A (MAO-A) mdpi.comresearchgate.net. Future research will likely involve further optimization of these MTDLs, exploring novel combinations of pharmacophores with the benzoxazinone scaffold to address complex pathologies. This includes designing compounds that simultaneously target key pathways involved in neurodegeneration, inflammation, and metabolic disorders.

Table 2: Benzoxazinone Scaffolds in Multi-Target Directed Ligands (MTDLs)

Therapeutic AreaPotential TargetsSupporting Evidence (Search Result Index)
Alzheimer's Disease (AD)Cholinesterases (AChE, BChE), GSK-3β, hAK, 5-HT1A, D2, MAO-A, Heat Shock Proteins researchgate.neterdogan.edu.trexonpublications.com
DepressionSERT, D2 Receptor, MAO-A mdpi.comresearchgate.net
Cancer (General)Tyrosine kinases (KDR, ABL), c-Myc G-quadruplex nih.govjddtonline.inforesearchgate.net

Application of Artificial Intelligence and Machine Learning in Benzoxazinone Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating identification, optimization, and prediction processes. These technologies offer powerful tools to navigate the vast chemical space and complex biological interactions relevant to benzoxazinone research.

Future research directions will heavily involve AI/ML for:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity and properties of novel benzoxazinone derivatives based on their chemical structures, significantly reducing the need for extensive experimental synthesis and screening nih.govresearchgate.netfrontiersin.org.

Virtual Screening: AI algorithms can efficiently screen large libraries of compounds to identify potential benzoxazinone drug candidates with desired activities, saving considerable time and resources frontiersin.orgmednexus.org.

De Novo Drug Design: Generative AI models can design entirely new benzoxazinone structures with optimized properties and specific target interactions frontiersin.org.

Target Identification and Validation: AI can analyze large biological datasets to identify novel targets for benzoxazinone intervention and predict potential off-target effects or toxicities frontiersin.orgmednexus.orgnih.gov.

Drug Repurposing: AI can identify new therapeutic applications for existing benzoxazinone compounds by analyzing their interaction profiles with various disease networks researchgate.net.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 156594841?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., unexplored biochemical interactions or synthesis pathways). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with academic objectives. Avoid broad questions; instead, specify variables (e.g., "How does pH influence the stability of this compound in aqueous solutions?"). Test the question for clarity and measurability using pilot studies .

Q. What experimental design principles apply to studies involving this compound?

  • Methodological Answer : Adopt a hypothesis-driven approach with controlled variables (e.g., temperature, solvent systems). Use validated instruments (e.g., HPLC for purity analysis) and ensure reproducibility by documenting protocols in detail (e.g., synthesis steps, characterization methods). Reference established guidelines for chemical synthesis and data reporting to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.